molecular formula C16H22N2O3 B051628 (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone CAS No. 119906-49-9

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone

Cat. No. B051628
M. Wt: 290.36 g/mol
InChI Key: TZEQABAXFGVJED-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of imidazolidinones, including derivatives similar to "(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone," involves strategic organic reactions that yield these compounds with high selectivity and efficiency. A novel method for asymmetric synthesis via iodine-catalyzed intramolecular N-H/C(sp3)-H activation demonstrates the production of 4-imidazolidinone derivatives under mild conditions, showcasing the versatility of synthesis methods for these compounds (Kanyiva et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazolidinones is characterized by the presence of an imidazolidinone ring, which can adopt various conformations. For instance, the imidazolidinone ring in some derivatives adopts an envelope conformation, indicating a significant degree of structural flexibility. This flexibility can influence the compound's reactivity and interaction with other molecules (R. Büchel et al., 1994).

Chemical Reactions and Properties

Imidazolidinones participate in a variety of chemical reactions, leveraging their unique structural features. For example, the synthesis from diamides and ethynyl benziodoxolones via double Michael-type addition represents an unprecedented reaction mode for hypervalent alkynyl iodine compounds, resulting in cis-2,5-disubstituted 4-imidazolidinones (Shimizu et al., 2022).

Physical Properties Analysis

The physical properties of imidazolidinones, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and medicinal chemistry. The crystal structure and physical properties of these compounds can be elucidated through X-ray crystallography and DFT quantum chemical methods, providing insights into their stability and reactivity (Megrouss et al., 2019).

Chemical Properties Analysis

The chemical properties of "(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone" and related compounds, including reactivity, stability, and chemical transformations, are integral to their utility in organic synthesis and potential medicinal applications. The reactivity descriptors and molecular electrostatic potential around these molecules have been studied to understand their behavior in chemical reactions and their interactions with biological targets (Megrouss et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone and its derivatives have been widely explored in the synthesis of various complex molecules. The compound has been used as a key intermediate in the synthesis of highly selective alpha 2-adrenoceptor ligands, which show potential medical uses in conditions like hypertension (Sa̧czewski et al., 2008). Additionally, its derivatives have been utilized in the development of water-soluble prodrugs for antifungal applications, highlighting its role in enhancing drug solubility and efficacy (Ichikawa et al., 2001).

Antibacterial and Antifungal Activities

Researchers have synthesized a variety of imidazolidinone derivatives to probe their antibacterial and antifungal properties. These studies have demonstrated that certain derivatives exhibit significant antimicrobial activities, making them potential candidates for drug development (Ammar et al., 2016).

Drug Design and Development

Imidazolidinone derivatives have been explored for their potential in drug design. A study demonstrated the preparation of enantioenriched gem-disubstituted 4-imidazolidinones, which could have implications in drug development and synthesis (Sercel et al., 2021). Similarly, the conformational preferences of sterically congested imidazolidinone derivatives have been studied, offering insights into the design of more efficient and stable drugs (Abdel-Aziz et al., 2010).

Anticancer Properties

Novel imidazolidinone analogs have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. Certain compounds within this series exhibited potent growth inhibition against specific cancer cell lines, suggesting their potential as lead compounds for anticancer drug development (Penthala et al., 2011).

Chemical Synthesis and Catalysis

Imidazolidinone and its derivatives serve as key intermediates in chemical synthesis and catalysis. For example, they have been used in the enantioselective synthesis of di-tert-butyl ethylenediamines, which has implications in organic synthesis (Abdel-Aziz et al., 2004). Furthermore, they are instrumental in the development of sustainable and efficient protocols for the synthesis of 2-imidazolidinone derivatives, which are crucial structural motifs in pharmaceuticals, natural products, and intermediates in organic syntheses (Casnati et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, proper handling and storage procedures, and disposal considerations.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs.


For a specific compound like “(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone”, you would need to refer to scientific literature or databases that contain information on this compound. Please note that not all compounds will have all of this information available, as it depends on how much research has been done on them. If you have access to a university library or similar resource, they may be able to help you find more specific information.


properties

IUPAC Name

benzyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEQABAXFGVJED-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350799
Record name (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone

CAS RN

119906-49-9
Record name (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.